molecular formula C12H12N2O4 B2464123 (E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate CAS No. 316125-36-7

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate

Cat. No. B2464123
CAS RN: 316125-36-7
M. Wt: 248.238
InChI Key: UPRIEMUVAZRXEV-VOTSOKGWSA-N
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Description

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate, also known as Methyl 4-(4-amino-4-oxobut-2-enamido)benzoate, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Activity :Methyl 4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates have been synthesized, reacting methyl esters of aroylpyruvic acids with specific amino compounds. The antimicrobial activity of these compounds was highlighted, indicating their potential in developing antimicrobial agents (Gein et al., 2020).

Synthesis and Biological Activity :The reaction of methyl aroylpyruvates with specific amino compounds resulted in products with significant analgesic and anti-inflammatory activities, showing the therapeutic potential of these derivatives (Gein et al., 2018).

Inhibitors of Kynurenine-3-Hydroxylase :Certain derivatives have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, indicating their potential in treating disorders related to this enzyme's activity (Drysdale et al., 2000).

Spectroscopic Investigation and Cytotoxicity Against Carcinoma Cells :Research into N-maleanilinic acid derivatives showcased their effectiveness against various carcinoma cells, emphasizing the role of structural investigation in understanding the therapeutic potential of these compounds (Zayed et al., 2019).

Synthesis, DFT Calculations, and Optical Nonlinear Properties :Schiff base compounds derived from ethyl-4-amino benzoate have been synthesized and studied for their nonlinear optical properties, suggesting applications in optical devices due to their optical limiting properties (Abdullmajed et al., 2021).

properties

IUPAC Name

methyl 4-[[(E)-4-amino-4-oxobut-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-12(17)8-2-4-9(5-3-8)14-11(16)7-6-10(13)15/h2-7H,1H3,(H2,13,15)(H,14,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRIEMUVAZRXEV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-(4-amino-4-oxobut-2-enamido)benzoate

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